Anisoina

Descripción general

Descripción

Anisoin, also known as Anisoin, is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.

The exact mass of the compound Anisoin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8504. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Anisoin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anisoin including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reactivo Fluorogénico de Derivatización Pre-Cromatrográfica

Anisoin sirve como un reactivo fluorogénico útil de derivatización pre-cromatográfica para el análisis por LC (cromatografía líquida) de compuestos guanidino . Esta aplicación es particularmente útil en el campo de la química analítica donde se requieren mediciones precisas y exactas.

Fotoiniciador en Reacciones de Polimerización

Anisoin se utiliza ampliamente como fotoiniciador en reacciones de polimerización . Como fotoiniciador, absorbe la luz y produce un cambio químico que conduce al endurecimiento o curado de materiales como recubrimientos, tintas y adhesivos.

Tintas de Curado UV

En la industria de la impresión, Anisoin se utiliza en tintas de curado UV . Estas tintas se secan o curan rápidamente cuando se exponen a la luz UV, lo que las hace ideales para procesos de impresión de alta velocidad.

Recubrimientos de Madera

Anisoin se utiliza en recubrimientos de madera . Estos recubrimientos protegen la madera de los daños, mejoran su apariencia y prolongan su vida útil.

Recubrimientos de Papel

Anisoin también se utiliza en recubrimientos de papel . Estos recubrimientos mejoran la capacidad de impresión del papel y le proporcionan un acabado brillante.

Recubrimientos de Fibra Óptica

En la industria de las telecomunicaciones, Anisoin se utiliza en recubrimientos de fibra óptica . Estos recubrimientos protegen la fibra óptica de los daños y aseguran la transmisión eficiente de la luz.

Producción de PCB (Placa de Circuito Impreso)

Anisoin se utiliza en la producción de PCB . Se utiliza en el proceso de fotorresistencia, donde ayuda en el grabado del diseño del circuito en el PCB.

Serigrafía

En la industria textil y del vestido, Anisoin se utiliza en serigrafía . Se utiliza en el proceso de curado, donde ayuda a que la tinta se seque rápidamente y se adhiera firmemente a la tela.

Actividad Biológica

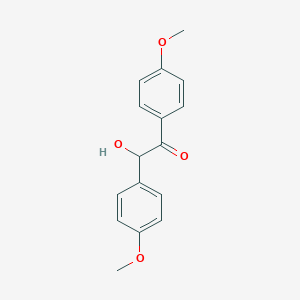

Anisoin, chemically known as 2-hydroxy-1,2-bis(2-methoxyphenyl)ethanone, is a compound that has garnered attention for its diverse biological activities. This article delves into the biological properties of anisoin, supported by research findings and case studies.

Anisoin is synthesized primarily through the condensation of anisaldehyde (2-methoxybenzaldehyde) with acetone in the presence of a base catalyst. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm its structure and purity.

Biological Activities

Anisoin exhibits a broad spectrum of biological activities, including:

- Antioxidant Properties : Studies indicate that anisoin possesses significant antioxidant capabilities, which are crucial for combating oxidative stress in biological systems.

- Anticancer Activity : Anisoin has been evaluated for its anticancer properties, particularly against various cancer cell lines. Research shows that it can inhibit cell proliferation and induce apoptosis in human colon adenocarcinoma (HCT-116), breast adenocarcinoma (MCF-7), and breast carcinoma (T47D) cell lines .

- Antimicrobial Effects : Preliminary studies suggest that anisoin may exhibit antimicrobial activity, although further investigation is required to establish its efficacy against specific pathogens .

The mechanisms underlying the biological activities of anisoin involve various pathways:

- Inhibition of PI3Kα : Anisoin has been shown to inhibit phosphoinositide 3-kinase α (PI3Kα), a critical enzyme in cancer cell signaling pathways. This inhibition contributes to its antiproliferative effects on cancer cells .

- Induction of Apoptosis : Anisoin promotes apoptosis in cancer cells through caspase activation, leading to programmed cell death. This process is essential for the elimination of malignant cells .

- Suppression of VEGF Production : Vascular endothelial growth factor (VEGF) is involved in angiogenesis. Anisoin's ability to suppress VEGF production further supports its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of anisoin:

-

Antiproliferative Studies :

- A study demonstrated that anisoin showed selective inhibitory activity against HCT-116, MCF-7, and T47D cell lines. The results indicated that anisoin could serve as a potential lead compound in anticancer drug development due to its ability to inhibit key signaling pathways involved in tumor growth .

-

Antioxidant Activity Assessment :

- Research has highlighted the antioxidant potential of anisoin through various assays measuring its ability to scavenge free radicals. These findings suggest that anisoin could be beneficial in preventing oxidative damage associated with chronic diseases.

- Microbial Inhibition Tests :

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRQSCPPOIUNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883311 | |

| Record name | 4,4'-Dimethoxybenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4,4'-Dimethoxybenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

119-52-8 | |

| Record name | 4,4′-Dimethoxybenzoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dimethoxybenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-anisoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Anisoin?

A1: Anisoin, also known as 4,4'-Dimethoxybenzoin, has the molecular formula C16H16O4 and a molecular weight of 272.30 g/mol. []

Q2: Are there any notable structural features of Anisoin revealed by spectroscopic techniques?

A2: X-ray diffraction studies have shown that the conformation of Anisoin, similar to other 1,2-diarylacyloins, is characterized by a small torsion angle about the central O=C-C-O fragment and an intramolecular distance between the two oxygen atoms not exceeding 2.8 Å. []

Q3: Can you describe a method for synthesizing Anisoin?

A3: Anisoin can be synthesized via a benzoin condensation reaction using p-anisaldehyde as the starting material. This reaction can be catalyzed by various N-heterocyclic carbenes (NHCs), including naturally occurring ones like Vitamin B1. []

Q4: Are there any unique reactions Anisoin undergoes?

A4: Anisoin exhibits reactivity typical of α-hydroxyketones. For instance, it reacts with ureas in ethylene glycol to form 4,5-diaryl-4-imidazolin-2-ones with good yields. Interestingly, when 4,4′-dimethoxybenzoin is used, 4-oxazolin-2-one derivatives are also obtained. []

Q5: Does Anisoin possess any catalytic properties?

A5: While Anisoin itself might not be widely recognized as a catalyst, its derivatives, specifically Fenchyl and Carvyl phosphonates, have been explored as chiral umpolung catalysts. These catalysts have shown promise in enantioselective C-C coupling reactions, for example, in the synthesis of Benzoin and Anisoin from benzaldehyde and p-anisaldehyde, respectively. []

Q6: Is Anisoin known to be metabolized by any organisms?

A6: Yes, Pseudomonas fluorescens biovar I has been shown to utilize Anisoin as a sole carbon and energy source. This bacterium expresses an enzyme called benzaldehyde lyase that cleaves the acyloin linkage of Anisoin, producing two molecules of anisaldehyde. [] Additionally, Rhodococcus rhodochrous has been implicated in the bioconversion of Anisoin. []

Q7: Can Anisoin be used in the study of lignin degradation?

A7: Anisoin serves as a model compound representing the β-1 linkage found in lignin. Studies have investigated its degradation by various microorganisms, including Pseudomonas fluorescens biovar I and Serratia marcescens, to understand the mechanisms of microbial lignin degradation. [, ]

Q8: Are there analytical techniques specific to Anisoin analysis?

A8: Anisoin can be analyzed using various chromatographic techniques. Notably, a "brush method" has been applied for the chromatography of cis and trans isomers of Anisoin oximes. [] Additionally, Anisoin acts as a pre-chromatographic derivatization reagent, enhancing the fluorescence of guanidino compounds during liquid chromatography analysis. []

Q9: What are the material properties of Anisoin?

A9: While specific material properties of Anisoin are not extensively discussed in the provided papers, its use as a precursor in the synthesis of near-infrared (NIR) dyes suggests potential applications in materials science. [] These dyes, often complexed with metals like Ni, Cu, or Pt, exhibit strong absorbance in the NIR region, making them suitable for various optical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.